molecular formula C13H15NO4 B2666744 methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate CAS No. 2034205-26-8

methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate

Cat. No.: B2666744
CAS No.: 2034205-26-8
M. Wt: 249.266
InChI Key: MBNLKMYLRCSBLU-UHFFFAOYSA-N
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Description

Methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate is a synthetic carbamate derivative featuring a benzofuran core linked to a methoxyethyl group and a methyl carbamate moiety. The methoxyethyl and carbamate groups in this compound may influence its solubility, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-16-12(8-14-13(15)17-2)11-7-9-5-3-4-6-10(9)18-11/h3-7,12H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNLKMYLRCSBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)OC)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of benzofuran derivatives, including methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate, often involves cyclization reactions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzofuran derivatives often involves interaction with biological targets such as enzymes and receptors. For example, some benzofuran compounds exert their effects by binding to specific proteins, thereby inhibiting their function . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Benzofuran Core Modifications

  • The target compound’s benzofuran core is analogous to 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid . Substitutions on the benzofuran ring (e.g., methylsulfanyl, fluoro) influence biological activity and physicochemical properties. For instance, the methylsulfanyl group in the latter enhances intermolecular interactions, improving crystallinity and stability .

Methoxyethyl Chain

  • The methoxyethyl group appears in multiple bioactive compounds: In HDAC inhibitors (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid), this moiety contributes to binding affinity and solubility, enabling inhibition at low micromolar concentrations . In goxalapladib, a longer methoxyethyl-piperidinyl chain likely enhances membrane permeability and target engagement .

Carbamate Functionality

  • Carbamate groups are critical for stability and target interaction. Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate demonstrates how sulfonyl-carbamate hybrids can serve as enzyme inhibitors or reference standards. The target compound’s methyl carbamate may similarly resist hydrolysis compared to ethyl or tert-butyl variants .

Biological Activity

Methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO3C_{13}H_{15}NO_3, with a molecular weight of approximately 235.27 g/mol. The compound features a benzofuran core, which is significant for its biological activity, particularly in neuropharmacology.

Target Receptors

This compound primarily targets the 5HT1A receptor , a subtype of serotonin receptor involved in mood regulation and anxiety responses. Binding affinity studies indicate a Ki value of approximately 806 nM , suggesting moderate potency in modulating serotonergic pathways.

Biological Activity

  • Neuroprotective Effects :
    • In vitro studies have demonstrated that this compound exhibits neuroprotective properties against oxidative stress and apoptosis in neuronal cells. It enhances cell viability under stress conditions induced by toxins or inflammatory agents, likely through modulation of cell survival signaling pathways.
  • Anticancer Potential :
    • Related compounds have shown promising anticancer activities. For instance, studies on similar carbamate derivatives indicate significant cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma. These compounds exhibit low lethal concentrations (LC50) in these cell lines, indicating their potential as effective anticancer agents .

Table 1: Biological Activity Summary

Activity Effect Reference
NeuroprotectionEnhances cell viability
AnticancerCytotoxic in cancer cell lines
Serotonin modulationBinds to 5HT1A receptor

Case Study: Anticancer Activity

A study evaluated the cytotoxicity of methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamates, which are structurally related to this compound. The results showed that these compounds had LC50 values significantly lower than those of existing treatments, indicating their potential as novel therapeutic agents in oncology .

Q & A

Basic Research Question

  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS detect impurities (e.g., unreacted benzofuran precursors) .
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm carbamate linkage (δ ~155 ppm for carbonyl) and methoxyethyl substitution (δ ~3.3–3.5 ppm) .
  • FT-IR : Carbamate C=O stretch (~1700 cm1^{-1}) and benzofuran C-O-C (~1250 cm1^{-1}) validate functional groups .

How do electronic effects of the benzofuran moiety influence the compound’s reactivity in substitution reactions?

Advanced Research Question
The electron-rich benzofuran ring directs electrophilic substitution to the 5- and 7-positions. Computational studies (DFT, Gaussian09) show:

  • Hammett parameters : σ+^+ values predict regioselectivity in nitration or halogenation.
  • Steric effects : Methoxyethyl groups hinder substitution at adjacent positions, favoring meta-substitution .
    Experimental validation via kinetic studies (e.g., competition reactions with nitrobenzene derivatives) quantifies these effects .

What strategies mitigate competing side reactions during carbamate formation?

Advanced Research Question
Common side reactions include hydrolysis of the carbamate or over-alkylation. Mitigation involves:

  • Protecting groups : Boc or Fmoc protection of amines prevents unwanted nucleophilic attack .
  • Low-temperature steps : Carbamate coupling at 0–5°C minimizes hydrolysis .
  • Workup protocols : Aqueous extraction (pH 7–8) removes unreacted chloroformate, while silica gel chromatography isolates the product .

How can in vitro pharmacological activity studies be designed for this compound?

Basic Research Question

  • Target selection : Prioritize enzymes with known carbamate interactions (e.g., cholinesterases, proteases).
  • Assay conditions : Use phosphate buffer (pH 7.4) with 1% DMSO for solubility. IC50_{50} values are determined via fluorometric or colorimetric assays .
  • Control experiments : Compare activity against methyl carbamate analogs without the benzofuran group to isolate structural contributions .

What computational methods predict the compound’s binding affinity to biological targets?

Advanced Research Question

  • Docking simulations (AutoDock Vina) : Use crystal structures of target proteins (e.g., PDB entries) to model ligand interactions.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • Free energy calculations (MM/PBSA) : Quantify binding energy contributions from hydrophobic and electrostatic interactions .

How are contradictions in reported biological activities reconciled across studies?

Advanced Research Question
Divergent results (e.g., IC50_{50} variability) may arise from assay conditions or impurity profiles. Strategies include:

  • Meta-analysis : Normalize data using standardized units (e.g., % inhibition at 10 µM).
  • Reproducibility protocols : Validate purity via LC-MS and replicate assays under controlled conditions .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., fluorophenyl vs. methoxyethyl) to isolate activity trends .

What safety and handling protocols are recommended for lab-scale synthesis?

Basic Research Question

  • Toxicity : Carbamates may inhibit acetylcholinesterase—use fume hoods and PPE.
  • Waste disposal : Neutralize chloroformate residues with 10% NaOH before disposal .
  • Storage : Store under argon at –20°C to prevent hydrolysis .

How does the methoxyethyl group impact the compound’s pharmacokinetic properties?

Advanced Research Question

  • LogP calculations (ChemAxon) : Methoxyethyl increases hydrophilicity (predicted LogP ~1.8 vs. ~2.5 for benzyl analogs).
  • Metabolic stability : In vitro liver microsome assays (human/rat) identify oxidative demethylation as a primary degradation pathway .
  • Permeability : Caco-2 cell assays show moderate absorption (Papp_{\text{app}} ~5 × 106^{-6} cm/s) due to hydrogen bonding with the carbamate .

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